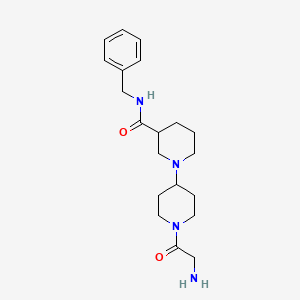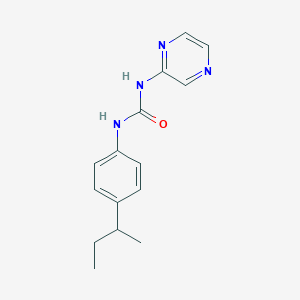
N-(2-chlorophenyl)-2-(propylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(propylthio)benzamide, also known as CP-55940, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(2-chlorophenyl)-2-(propylthio)benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When N-(2-chlorophenyl)-2-(propylthio)benzamide binds to these receptors, it activates a signaling pathway that leads to the modulation of various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(propylthio)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as multiple sclerosis and rheumatoid arthritis. Additionally, N-(2-chlorophenyl)-2-(propylthio)benzamide has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-chlorophenyl)-2-(propylthio)benzamide is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of N-(2-chlorophenyl)-2-(propylthio)benzamide is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many potential future directions for the study of N-(2-chlorophenyl)-2-(propylthio)benzamide. One area of research could be the development of new analogs of N-(2-chlorophenyl)-2-(propylthio)benzamide that have improved solubility and potency. Additionally, more research could be done to explore the potential therapeutic applications of N-(2-chlorophenyl)-2-(propylthio)benzamide in the treatment of conditions such as chronic pain, multiple sclerosis, and epilepsy. Finally, more research could be done to better understand the mechanism of action of N-(2-chlorophenyl)-2-(propylthio)benzamide and its effects on the endocannabinoid system.
Synthesis Methods
N-(2-chlorophenyl)-2-(propylthio)benzamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with propylthiol in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminophenyl ether. The final product is then purified through column chromatography to yield a white crystalline powder.
Scientific Research Applications
N-(2-chlorophenyl)-2-(propylthio)benzamide is commonly used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have a high affinity for both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(2-chlorophenyl)-2-(propylthio)benzamide has been studied for its potential use in the treatment of various conditions such as chronic pain, multiple sclerosis, and epilepsy.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTZHJXPDOAIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(propylsulfanyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5293071.png)
![N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide](/img/structure/B5293095.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)

![6-ethyl 1-methyl 7-amino-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarboxylate](/img/structure/B5293115.png)
![1-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)azepane](/img/structure/B5293128.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B5293143.png)
![6-[(4-benzyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B5293155.png)